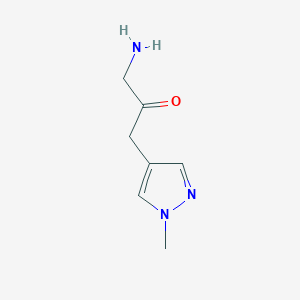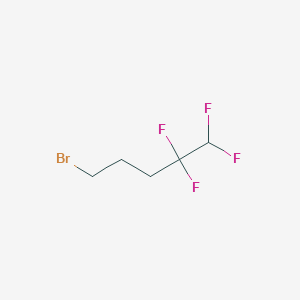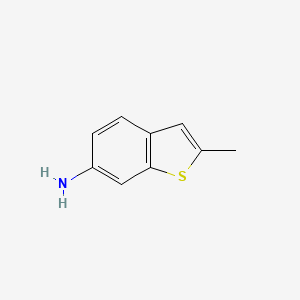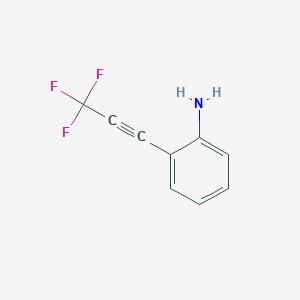
3-Acetylcyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylcyclobutane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of both an acetyl group and an aldehyde group attached to a cyclobutane ring. The molecular formula for this compound is C7H10O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylcyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the oxidation of corresponding alcohols or the dehydrogenation of alcohols using metal catalysts like copper. Another method includes the ozonolysis of alkenes, where the alkene reacts with ozone to form an ozonide, which is then reduced to yield the aldehyde .
Industrial Production Methods: In industrial settings, the production of aldehydes, including this compound, often involves the oxidation of primary alcohols or the dehydrogenation of alcohols over metal catalysts. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-Acetylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 3-Acetylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Cyclobutane-1-carbaldehyde: Lacks the acetyl group, making it less reactive in certain substitution reactions.
3-Acetylcyclopentanone: Contains a five-membered ring, which affects its chemical properties and reactivity.
3-Acetylcyclohexanone: Contains a six-membered ring, leading to different steric and electronic effects.
Uniqueness: 3-Acetylcyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which introduces ring strain and influences its reactivity. The presence of both an acetyl and an aldehyde group allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-acetylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H10O2/c1-5(9)7-2-6(3-7)4-8/h4,6-7H,2-3H2,1H3 |
Clé InChI |
IDOTWDKQUGAGEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[1-(methylamino)cyclobutyl]propan-1-one](/img/structure/B13164505.png)
![3-Amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164511.png)
![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)








![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)


